molecular formula C23H26N2O B12272990 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine

Cat. No.: B12272990
M. Wt: 346.5 g/mol
InChI Key: DPINHEPKWKGQEC-UHFFFAOYSA-N
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Description

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a piperazine ring

Preparation Methods

The synthesis of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy naphthalene derivative, followed by its reaction with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrogenated naphthalene derivatives.

Scientific Research Applications

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the naphthalene ring play crucial roles in binding to these targets, which may include enzymes or receptors. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-methyl-4-[(7-phenylmethoxynaphthalen-2-yl)methyl]piperazine

InChI

InChI=1S/C23H26N2O/c1-24-11-13-25(14-12-24)17-20-7-8-21-9-10-23(16-22(21)15-20)26-18-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17-18H2,1H3

InChI Key

DPINHEPKWKGQEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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